4-Methoxy-1,2-dimethylpyridin-1-ium
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Overview
Description
4-Methoxy-1,2-dimethylpyridin-1-ium is a chemical compound with the molecular formula C8H12NO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-1,2-dimethylpyridin-1-ium can be synthesized through several methods. One common approach involves the methylation of 4-methoxypyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or acetonitrile.
Another method involves the reaction of 4-methoxypyridine with dimethyl sulfate, which acts as a methylating agent. This reaction is usually carried out at elevated temperatures to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,2-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine or tetrahydropyridine derivative using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different substituted pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohols or ethers.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often require a base and are conducted in polar solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridine or tetrahydropyridine derivatives.
Substitution: Substituted pyridinium compounds with different functional groups.
Scientific Research Applications
4-Methoxy-1,2-dimethylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,2-dimethylpyridin-1-ium involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-(3-methoxy-4-hydroxyphenyl)ethenyl)]pyridinium: Similar in structure but contains additional functional groups that confer different properties.
4-Methoxy-2,6-dimethylpyrylium: Another derivative with distinct reactivity and applications.
N-Methylpyridinium: A simpler derivative with fewer substituents, used in different contexts.
Uniqueness
4-Methoxy-1,2-dimethylpyridin-1-ium is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both methoxy and methyl groups on the pyridinium ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C8H12NO+ |
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Molecular Weight |
138.19g/mol |
IUPAC Name |
4-methoxy-1,2-dimethylpyridin-1-ium |
InChI |
InChI=1S/C8H12NO/c1-7-6-8(10-3)4-5-9(7)2/h4-6H,1-3H3/q+1 |
InChI Key |
NFMFUJGLZMZBHW-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=C1)OC)C |
Canonical SMILES |
CC1=[N+](C=CC(=C1)OC)C |
Origin of Product |
United States |
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